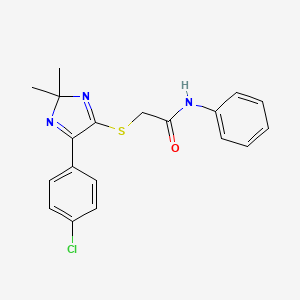

2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds with structures similar to the one you provided often have interesting chemical and biological properties. They typically contain a 2H-imidazole ring, which is a five-membered planar ring that includes two nitrogen atoms. This ring structure is present in many important biological molecules, including certain amino acids and the nucleotide bases of DNA .

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, each of which needs to be carefully controlled to ensure the correct product is formed. The synthesis of a compound like the one you described would likely involve the formation of the imidazole ring, followed by the introduction of the phenyl and acetamide groups .

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them .

Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its molecular structure. For example, the presence of electron-rich nitrogen atoms in the imidazole ring could make the compound a good nucleophile, meaning it could donate a pair of electrons to form a new bond with an electron-deficient atom .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, solubility, and stability, can be determined through various experimental techniques. These properties can influence how the compound behaves in a biological system or how it can be formulated into a drug .

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to interact with various biological targets

Mode of Action

It is known that compounds with similar structures can interact with their targets in a variety of ways

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways

Result of Action

Compounds with similar structures have been known to have various biological effects

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-phenylacetamide in lab experiments include its potent biological activity, low toxicity, and ease of synthesis. However, the compound has some limitations, including its limited solubility in water and its potential for off-target effects. Careful experimental design and control are necessary to ensure that the observed effects are specific to the compound of interest.

Direcciones Futuras

There are many potential future directions for research on 2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-phenylacetamide. One area of interest is the development of more potent and selective analogs of the compound. Another area of interest is the investigation of the compound's activity in combination with other therapeutic agents, such as chemotherapy drugs or other antifungal or antibacterial agents. Further research is also needed to fully elucidate the mechanism of action of the compound and to identify potential off-target effects.

Métodos De Síntesis

The synthesis of 2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-phenylacetamide involves a multistep process. The starting materials are 4-chlorobenzyl alcohol, 2,2-dimethyl-4H-imidazole-4-thiol, and N-phenylacetyl chloride. The reaction proceeds through several intermediate steps, including the formation of an imidazolium salt, before the final product is obtained. The synthesis of this compound has been optimized to yield high purity and high yield.

Aplicaciones Científicas De Investigación

2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-phenylacetamide has been shown to exhibit a range of biological activities, including anticancer, antifungal, and antibacterial properties. It has been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, fungal infections, and bacterial infections. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to exhibit potent antifungal and antibacterial activity.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-phenylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, it interacts with proteins involved in cell signaling and metabolic processes, modulating their activity and contributing to its therapeutic potential . The nature of these interactions often involves binding to the active sites of enzymes or altering protein conformation, leading to changes in their catalytic activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity and function . This compound can act as an enzyme inhibitor, blocking the catalytic activity of target enzymes and thereby modulating biochemical pathways . Additionally, it can activate certain receptors, leading to changes in cell signaling and gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can maintain its biological activity for extended periods, making it suitable for prolonged experimental use . Its effects on cellular function may vary over time, with some studies indicating potential adaptive responses in cells exposed to the compound for extended durations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . For instance, this compound has been shown to affect the metabolism of lipids and carbohydrates, contributing to its potential therapeutic effects in metabolic disorders .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components . These properties are crucial for its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . This compound can localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biological effects. The localization to these compartments is essential for its activity, as it allows the compound to interact with target biomolecules and modulate cellular processes effectively.

Propiedades

IUPAC Name |

2-[5-(4-chlorophenyl)-2,2-dimethylimidazol-4-yl]sulfanyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3OS/c1-19(2)22-17(13-8-10-14(20)11-9-13)18(23-19)25-12-16(24)21-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDABUUHTWQCPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C(C(=N1)SCC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2624297.png)

![3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2624298.png)

![N-(benzo[b]thiophen-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2624299.png)

![N-(4-acetylphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2624300.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide](/img/structure/B2624301.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2624307.png)

![7-(2,3-Dihydroindol-1-yl)-3-methyltriazolo[4,5-d]pyrimidine](/img/structure/B2624310.png)

![4-methyl-3-[(3-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone](/img/structure/B2624314.png)

![3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)benzenecarbonitrile](/img/structure/B2624319.png)